molecular formula C23H21BrO4 B11160689 3-[2-(4-bromophenyl)-2-oxoethoxy]-4-methyl-8,9,10,11-tetrahydrocyclohepta[c]chromen-6(7H)-one

3-[2-(4-bromophenyl)-2-oxoethoxy]-4-methyl-8,9,10,11-tetrahydrocyclohepta[c]chromen-6(7H)-one

Cat. No.: B11160689
M. Wt: 441.3 g/mol
InChI Key: FILIMECGJHPVLH-UHFFFAOYSA-N
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Description

3-[2-(4-bromophenyl)-2-oxoethoxy]-4-methyl-8,9,10,11-tetrahydrocyclohepta[c]chromen-6(7H)-one is a complex organic compound with a unique structure that combines a bromophenyl group, an oxoethoxy group, and a tetrahydrocyclohepta[c]chromenone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-(4-bromophenyl)-2-oxoethoxy]-4-methyl-8,9,10,11-tetrahydrocyclohepta[c]chromen-6(7H)-one typically involves multiple steps. One common method includes the following steps:

    Formation of the bromophenyl intermediate: This step involves the bromination of a suitable phenyl precursor.

    Formation of the oxoethoxy intermediate: This step involves the reaction of the bromophenyl intermediate with an oxoethoxy reagent under controlled conditions.

    Cyclization: The final step involves the cyclization of the intermediate to form the tetrahydrocyclohepta[c]chromenone core.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-[2-(4-bromophenyl)-2-oxoethoxy]-4-methyl-8,9,10,11-tetrahydrocyclohepta[c]chromen-6(7H)-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The bromophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may yield alcohols.

Scientific Research Applications

3-[2-(4-bromophenyl)-2-oxoethoxy]-4-methyl-8,9,10,11-tetrahydrocyclohepta[c]chromen-6(7H)-one has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structure and reactivity.

    Material Science: Its unique properties make it a candidate for use in the development of new materials with specific characteristics.

    Biological Research: The compound’s interactions with biological systems are of interest for understanding its potential effects and applications in biology and medicine.

Mechanism of Action

The mechanism of action of 3-[2-(4-bromophenyl)-2-oxoethoxy]-4-methyl-8,9,10,11-tetrahydrocyclohepta[c]chromen-6(7H)-one involves its interaction with specific molecular targets and pathways. The bromophenyl group may interact with certain enzymes or receptors, while the oxoethoxy group may influence the compound’s reactivity and binding affinity. The tetrahydrocyclohepta[c]chromenone core may contribute to the compound’s overall stability and bioactivity.

Comparison with Similar Compounds

Similar Compounds

    4-(3-(4-bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide: This compound shares the bromophenyl group and has similar biological activities.

    6-(4-bromophenyl)imidazo[2,1-b]thiazol-3-yl]acetic acid arylidenehydrazides: This compound also contains a bromophenyl group and exhibits antitumor activity.

Uniqueness

3-[2-(4-bromophenyl)-2-oxoethoxy]-4-methyl-8,9,10,11-tetrahydrocyclohepta[c]chromen-6(7H)-one is unique due to its combination of a bromophenyl group, an oxoethoxy group, and a tetrahydrocyclohepta[c]chromenone core. This combination of functional groups and structural features gives it distinct chemical and biological properties that are not found in other similar compounds.

Properties

Molecular Formula

C23H21BrO4

Molecular Weight

441.3 g/mol

IUPAC Name

3-[2-(4-bromophenyl)-2-oxoethoxy]-4-methyl-8,9,10,11-tetrahydro-7H-cyclohepta[c]chromen-6-one

InChI

InChI=1S/C23H21BrO4/c1-14-21(27-13-20(25)15-7-9-16(24)10-8-15)12-11-18-17-5-3-2-4-6-19(17)23(26)28-22(14)18/h7-12H,2-6,13H2,1H3

InChI Key

FILIMECGJHPVLH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC2=C1OC(=O)C3=C2CCCCC3)OCC(=O)C4=CC=C(C=C4)Br

Origin of Product

United States

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